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Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for measuring
intracellular calcium ([Ca2*]i) and magnesium ([Mg2*]i) concentrations. As a ratiometric dye, it
allows for quantitative measurements that are less susceptible to artifacts such as variations in
dye concentration, illumination intensity, and cell thickness.[1] Furaptra is particularly well-
suited for detecting high, transient Ca2* concentrations that might saturate high-affinity
indicators like Fura-2.[2][3]

This document provides a comprehensive guide to using Furaptra for calcium imaging,
including its principle of action, detailed experimental protocols for cell loading and calibration,
and data analysis guidelines.

Principle of Action

Furaptra is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations like
Caz* and Mg?*. In its Caz*-free form, Furaptra has a peak excitation wavelength of
approximately 369 nm.[2] When bound to Ca?*, the excitation peak shifts to around 329-330
nm.[2] The emission wavelength remains relatively stable at around 510 nm.[4] This change in
excitation wavelength upon ion binding allows for the determination of intracellular ion
concentrations by calculating the ratio of fluorescence intensities at the two excitation
wavelengths (typically 340 nm and 380 nm).
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Furaptra's lower affinity for Ca?* (Kd = 25 uM) compared to Fura-2 makes it an ideal tool for
studying cellular events associated with large and rapid increases in intracellular calcium, such
as those observed in excitable cells like neurons and cardiomyocytes.[2] It is important to note
that Furaptra also binds to Mg?* with a Kd of approximately 1.9 mM, a factor that should be
considered in experimental design and data interpretation.[2]

Quantitative Data

The following tables summarize the key quantitative properties of Furaptra.

Table 1: Spectral and Chemical Properties of Furaptra

Property Value Reference

Excitation Wavelength (Ca2*-

~369 nm [2]
free)
Excitation Wavelength (Ca2*-

~329 nm [2]
bound)
Emission Wavelength ~510 nm [4]
Dissociation Constant (Kd) for

~25 uM [2]
Caz*
Dissociation Constant (Kd) for

~1.9 mM [2]
MgZ+
Molecular Weight (AM ester) ~1000 g/mol N/A

Table 2: Recommended Loading Parameters for Furaptra-AM
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Loading Incubation Incubation Reference
Cell Type . .
Concentration  Time Temperature (Adapted from)
Cultured ) Room
5uM 30 minutes [5]
Astrocytes Temperature
Cultured )
1-5 uM 30-60 minutes 37°C [6]
Neurons
Brain Slices 10 uMm 30-60 minutes 35-37°C [7]
] ] Room
Cardiomyocytes 1-2 yM 20 minutes N/A
Temperature

Experimental Protocols

l. Reagent Preparation
e Furaptra-AM Stock Solution (1 mM):

o Dissolve 50 pg of Furaptra-AM in 50 pL of high-quality, anhydrous DMSO.
o Vortex thoroughly for at least 10-15 minutes to ensure complete dissolution.

o For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C,
protected from light and moisture. Avoid repeated freeze-thaw cycles.

e Pluronic F-127 Stock Solution (20% wi/v in DMSO):

o Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution helps to
disperse the water-insoluble AM ester in the aqueous loading buffer.

e Loading Buffer:

o Use a physiological buffer appropriate for your cell type, such as Hank's Balanced Salt
Solution (HBSS) or aCSF (for brain slices), buffered with HEPES. Ensure the buffer is at
the correct pH and osmolarity.
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o For a typical loading solution, add Furaptra-AM stock solution and Pluronic F-127 stock
solution to the loading buffer to achieve the desired final concentrations. For example, to
make 1 mL of 5 uM Furaptra-AM loading solution with 0.02% Pluronic F-127, add 5 pL of
1 mM Furaptra-AM stock and 1 pL of 20% Pluronic F-127 to 994 uL of loading buffer.

Il. Cell Loading with Furaptra-AM

This protocol is a general guideline and may require optimization for specific cell types.
o Cell Preparation:
o Plate cells on glass coverslips or in imaging-compatible dishes.

o For brain slices, prepare acute slices using a vibratome and allow them to recover in
oxygenated aCSF for at least 1 hour before loading.[8]

e Loading:
o Prepare the loading solution as described above.
o Remove the culture medium from the cells and wash once with loading buffer.

o Add the loading solution to the cells and incubate under the conditions specified in Table
2. Protect the cells from light during incubation.

e Washing and De-esterification:

o After incubation, remove the loading solution and wash the cells 2-3 times with fresh, dye-
free loading buffer to remove extracellular Furaptra-AM.

o Incubate the cells in dye-free buffer for an additional 30 minutes at the appropriate
temperature to allow for complete de-esterification of the AM ester by intracellular
esterases. This process traps the active form of Furaptra inside the cells.

lll. In Situ Calibration of Furaptra

To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ
calibration is necessary. This involves determining the minimum (Rmin) and maximum (Rmax)
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fluorescence ratios.[9]
e Determine Rmax (Calcium-Saturated Signal):

o Expose the loaded cells to a high concentration of a calcium ionophore (e.g., 5-10 uM
ionomycin) in a buffer containing a saturating concentration of Ca?* (e.g., 1-2 mM). This
will equilibrate the intracellular and extracellular Ca?* concentrations, leading to the
maximum fluorescence ratio.

e Determine Rmin (Calcium-Free Signal):

o Following the Rmax measurement, perfuse the cells with a Ca2*-free buffer containing the
same concentration of ionophore and a high concentration of a calcium chelator (e.g., 5-
10 mM EGTA). This will deplete intracellular Caz*, resulting in the minimum fluorescence
ratio.

e Calculate Intracellular Calcium:

o The intracellular calcium concentration can then be calculated using the Grynkiewicz
equation: [Caz*]i= Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

Kd is the dissociation constant of Furaptra for Ca2* (~25 uM).

R is the experimentally measured 340/380 nm fluorescence ratio.

Rmin is the ratio in the absence of Ca2*.

Rmax is the ratio at saturating Ca2* levels.

Sf2 is the fluorescence intensity at 380 nm in the absence of Ca?*.

Sb2 is the fluorescence intensity at 380 nm at saturating Ca?* levels.

IV. Image Acquisition and Analysis

e Microscopy Setup:
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o Use an inverted fluorescence microscope equipped with a light source capable of
excitation at 340 nm and 380 nm, and a filter set appropriate for detecting emission at
~510 nm.

o A cooled CCD camera is recommended for sensitive and low-noise image acquisition.
e Image Acquisition:
o Acquire images sequentially at 340 nm and 380 nm excitation.

o Minimize phototoxicity by using the lowest possible excitation light intensity and exposure
times.

o Data Analysis:

o For each time point, calculate the ratio of the background-subtracted fluorescence
intensity at 340 nm to that at 380 nm.

o The change in this ratio over time reflects the change in intracellular calcium
concentration.

o Use the calibration parameters (Rmin, Rmax, Sf2, Sb2) to convert the ratio values to
absolute [Ca?*]i.

o Various software packages are available for calcium imaging data analysis, which can
automate region of interest (ROI) selection and ratio calculations.[10][11]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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